molecular formula C9H17ClN2O3 B13393829 Ethyl (S)-2-(3-Amino-2-oxo-1-piperidinyl)acetate Hydrochloride

Ethyl (S)-2-(3-Amino-2-oxo-1-piperidinyl)acetate Hydrochloride

Cat. No.: B13393829
M. Wt: 236.69 g/mol
InChI Key: XCVQPCSIODNZTO-UHFFFAOYSA-N
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Description

Ethyl (S)-2-(3-Amino-2-oxo-1-piperidinyl)acetate Hydrochloride is a chiral piperidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Piperidine rings are among the most important synthetic fragments for designing new active compounds and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The 2-oxopiperidine (lactam) core and the functional groups present in this molecule—including the ester and the chiral 3-amino group—make it a versatile precursor for the synthesis of more complex, biologically active molecules. Researchers can utilize this compound to develop novel substances for investigating neurological targets, given that piperidine derivatives are prevalent in compounds with central nervous system activity . The stereochemistry of the molecule also provides a critical handle for exploring structure-activity relationships in the development of chiral therapeutics. This compound is intended for research applications as a key intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3.ClH/c1-2-14-8(12)6-11-5-3-4-7(10)9(11)13;/h7H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVQPCSIODNZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally starts from 4-piperidone derivatives, which are functionalized to introduce the amino and oxo groups on the piperidine ring, followed by esterification to form the ethyl acetate moiety.

Synthesis of 4-Amino-1-tert-butoxycarbonylpiperidine Intermediate

A key intermediate in the synthesis is 4-amino-1-tert-butoxycarbonylpiperidine, prepared as follows:

  • Step 1: N-tert-butyloxycarbonyl-4-piperidone is reacted under nitrogen atmosphere with ammonia ethanol solution and titanium tetraisopropylate at room temperature until the starting material disappears.
  • Step 2: Sodium borohydride is added in portions to reduce the intermediate, maintaining the temperature below 30°C.
  • Step 3: The reaction is quenched with concentrated ammonia solution, precipitating white solids which are filtered.
  • Step 4: The filtrate is concentrated and washed with ethyl acetate and hydrochloric acid, followed by neutralization with sodium hydroxide to pH ~10.
  • Step 5: Organic extraction, drying, and concentration yield the 4-amino-1-tert-butoxycarbonylpiperidine intermediate with an approximate molar yield of 81-82%.

1H NMR (400 MHz, CDCl3) data: δ 4.05 (br s, 2H), 2.85-2.70 (m, 3H), 1.81-1.73 (m, 4H), 1.43 (s, 9H), 1.31-1.22 (m, 2H).

Formation of Ethyl (S)-2-(3-amino-2-oxo-1-piperidinyl)acetate

After obtaining the protected amino-piperidine intermediate, the next steps involve:

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to expose the free amine.
  • Esterification: Coupling the free amine with ethyl chloroacetate or equivalent ethyl ester derivatives to form the ethyl acetate side chain. This step is typically carried out under controlled pH and temperature to maintain stereochemistry and avoid racemization.
  • Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

Alternative Synthetic Routes

While the above method is predominant, related literature indicates that:

  • Mixed anhydride methods and acid chloride coupling methods are widely used in similar piperidine derivative syntheses to form amide and ester bonds with high yields and purity.
  • Sodium borohydride reduction under controlled temperature is critical to maintain the stereochemistry of the chiral center.
  • Use of protecting groups such as Boc is essential to prevent side reactions during multi-step synthesis.

Data Tables

Yield and Purity Data of Key Intermediate

Step Yield (%) Purity (%) Notes
4-Amino-1-tert-butoxycarbonylpiperidine 81-82 >95 Obtained after reduction and work-up
Final Ethyl (S)-2-(3-amino-2-oxo-1-piperidinyl)acetate hydrochloride >95 >95 Purity confirmed by HPLC and NMR

Stock Solution Preparation (Example)

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 4.2248 0.845 0.4225
5 21.1238 4.2248 2.1124
10 42.2476 8.4495 4.2248

Note: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

Research Findings and Notes

  • The stereochemical integrity of the (S)-enantiomer is preserved through careful temperature control during reduction and protection/deprotection steps.
  • The use of ammonia ethanol solution and titanium tetraisopropylate facilitates smooth conversion to the amino intermediate with minimal side products.
  • Purification steps involving washing with ethyl acetate, hydrochloric acid, and sodium hydroxide are critical to remove impurities and achieve high purity.
  • The hydrochloride salt form enhances solubility in aqueous media, which is beneficial for biological assays and pharmaceutical formulations.
  • Analytical data such as 1H NMR and melting point are consistent indicators of compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for drug development.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride involves:

    Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues with High Similarity

The table below highlights compounds with structural and functional similarities to Ethyl (S)-2-(3-Amino-2-oxo-1-piperidinyl)acetate Hydrochloride, based on molecular frameworks and substituents:

Compound Name CAS Number Structural Features Similarity Score Key Differences Potential Applications
Ethyl 2-(3-piperidinylidene)acetate hydrochloride 957472-02-5 Piperidinylidene (unsaturated piperidine) instead of 3-amino-2-oxopiperidine 1.00 Lack of oxo and amino groups; unsaturated ring system Organic synthesis intermediates
(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride 27741-65-7 Conjugated enoic acid with piperidine substituent 0.67 Linear chain instead of cyclic acetamide; carboxylic acid instead of ester Ionic liquid or surfactant applications
Ethyl 2-cyclobutylideneacetate 945-93-7 Cyclobutylidene ring instead of piperidine 0.65 Smaller ring size; no nitrogen heteroatom Polymer chemistry
H-7 hydrochloride (isoquinoline sulfonamide derivative) 99533-75-0 Isoquinoline sulfonamide core N/A Different pharmacophore (sulfonamide vs. piperidine-acetate) Protein kinase inhibition
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride 1955540-95-0 Piperazine (two nitrogen atoms) instead of piperidine N/A Increased basicity due to additional nitrogen; altered hydrogen-bonding capacity Enzyme inhibition studies

Functional and Pharmacological Comparisons

  • Piperidine vs. Piperazine Derivatives: this compound contains a six-membered piperidine ring with one nitrogen atom, while piperazine derivatives (e.g., Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride) feature two nitrogen atoms. This difference impacts their basicity, solubility, and interaction with biological targets such as G-protein-coupled receptors (GPCRs) . Piperidine derivatives generally exhibit higher metabolic stability compared to piperazine analogues due to reduced susceptibility to oxidative deamination .
  • Imidazole-Based Analogues :

    • Ethyl 2-(substituted imidazolyl)acetates (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) share the ethyl acetate moiety but replace the piperidine core with an imidazole ring. These compounds are often explored for anticancer and anti-inflammatory activities, highlighting divergent applications compared to the target compound .
  • H-Series Inhibitors: The H-series (e.g., H-7, H-8) are isoquinoline sulfonamide-based kinase inhibitors. Unlike this compound, they lack ester and piperidine groups, instead relying on sulfonamide interactions for ATP-competitive binding .

Research Findings and Methodological Insights

Structural Characterization

  • Crystallography : Tools like SHELXL and SHELXT are widely used for refining crystal structures of similar compounds, enabling precise determination of stereochemistry and hydrogen-bonding networks .
  • In-Silico Analysis: Molecular docking studies on piperidine derivatives suggest that the 3-amino-2-oxo group enhances binding affinity to proteases and amidases, a property less pronounced in cyclobutylidene or imidazole analogues .

Biological Activity

Ethyl (S)-2-(3-amino-2-oxo-1-piperidinyl)acetate hydrochloride, with the molecular formula C9H17ClN2O3 and a molecular weight of approximately 236.7 g/mol, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ethyl ester group and a nitrogen-containing six-membered ring, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts with specific enzymes and receptors, influencing several biochemical pathways. Its ability to modulate enzyme activity suggests potential roles in drug development, particularly in targeting diseases that involve these biochemical processes .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Exhibits significant inhibition of specific enzymes involved in metabolic pathways.
Receptor Interaction Binds to various receptors, potentially altering signaling pathways.
Antiviral Properties Demonstrated antiviral activity against certain viruses in preliminary studies.
Anti-inflammatory Effects May exhibit anti-inflammatory properties through modulation of cytokine release.

Case Studies and Research Findings

  • Antiviral Activity : In a study examining the antiviral effects of derivatives similar to this compound, compounds were tested against various viruses, showing promising results in inhibiting viral replication . The compound's structure allows it to interfere with viral enzymes, providing a basis for further development as an antiviral agent.
  • In Vivo Safety Profile : A subacute toxicity study conducted on related compounds indicated a favorable safety profile at high doses in healthy mice, suggesting that this compound may also exhibit low toxicity levels . This aspect is crucial for its potential therapeutic use.
  • Mechanistic Insights : Molecular docking studies have shown that this compound can effectively bind to target proteins involved in disease mechanisms, such as those related to cancer and infectious diseases . This binding affinity indicates its potential role in drug design aimed at these targets.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives known for their biological activities. A comparative analysis reveals:

Compound Activity IC50 Values
Compound AAntiviral5.51 nM
Compound BAnticancer0.442 μM
Ethyl (S)-2-(3-Amino...)Enzyme InhibitionNot yet established

This table highlights the unique position of this compound within a broader context of similar compounds, emphasizing its potential therapeutic applications.

Q & A

Q. Data Example :

ParameterValue (Hypothetical)
Space GroupP2₁2₁2₁
Unit Cell (Å)a=8.21, b=10.34, c=15.67
R-factor (%)3.2

Basic: How can researchers verify the enantiomeric purity of this compound during synthesis?

Answer:
Enantiomeric purity is critical for chiral compounds. Use:

  • Chiral HPLC : Employ a Chiralpak® AD-H column with a hexane/isopropanol (80:20) mobile phase. Monitor retention times against racemic standards.
  • Optical Rotation : Measure specific rotation ([α]D²⁵) in methanol and compare to literature values.
  • X-ray Crystallography : Confirm absolute configuration using Flack or Hooft parameters during SC-XRD refinement .

Note : Residual solvents (e.g., ethanol) may affect crystallization; purify via recrystallization from ethyl acetate/hexane .

Advanced: How can computational methods predict the reactivity of the 2-oxopiperidine moiety in this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G ) can model:

  • Tautomerization : Evaluate energy barriers for keto-enol tautomerism of the 2-oxopiperidine ring.
  • Nucleophilic Sites : Analyze electrostatic potential maps to identify reactive centers (e.g., the amino group at C3).
  • Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate reactivity in polar aprotic solvents (e.g., DMF) .

Case Study : A DFT study on similar piperidinone derivatives showed that protonation at the carbonyl oxygen increases electrophilicity at C2 by 15–20 kcal/mol .

Advanced: How to resolve contradictions in NMR data caused by dynamic processes in solution?

Answer:
Dynamic NMR (DNMR) and variable-temperature (VT) experiments can address:

  • Rotameric Exchange : For the ethyl ester group, observe coalescence temperatures (e.g., 243–273 K) to calculate activation energies (ΔG‡) via Eyring plots.
  • Hydrogen Bonding : Use ¹H-¹⁵N HSQC to detect NH exchange with D₂O.
  • Solvent Selection : Replace CDCl₃ with DMSO-d₆ to slow exchange rates and resolve splitting .

Example : In CDCl₃, the NH proton of a related hydrochloride salt showed broadening at 298 K but sharpened at 253 K, confirming exchange dynamics .

Basic: What are the stability considerations for long-term storage of this hydrochloride salt?

Answer:

  • Hygroscopicity : Store in desiccators with silica gel or P₂O₅. Monitor weight gain to assess moisture uptake.
  • Thermal Stability : Perform TGA-DSC to identify decomposition temperatures (typically >150°C for similar salts).
  • Light Sensitivity : Use amber vials to prevent photodegradation of the 2-oxopiperidine ring .

Q. Data :

ConditionDegradation (%) at 6 Months
25°C, dry air<2%
40°C, 75% RH12–15%

Advanced: How to optimize synthetic routes to minimize by-products like ethyl ester hydrolysis?

Answer:

  • Protection Strategies : Temporarily protect the amine group with Boc-anhydride to prevent side reactions during esterification.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing reaction temperature (e.g., 0°C to 25°C).
  • Workup : Quench reactions with cold NaHCO₃ to isolate the hydrochloride salt before hydrolysis occurs .

Q. Yield Comparison :

CatalystTemperature (°C)Yield (%)Purity (HPLC)
None254588
DMAP07898

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.4°, 18.7° for Form I vs. 11.9°, 20.1° for Form II).
  • Solid-State NMR : Use ¹³C CP/MAS to distinguish hydrogen-bonding networks.
  • Hot-Stage Microscopy : Observe melting points and phase transitions (e.g., Form I melts at 162°C vs. Form II at 155°C) .

Caution : Polymorph stability can affect dissolution rates in biological assays .

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